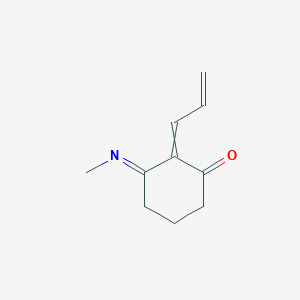
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol is a complex organic compound characterized by its unique structure and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:
Stepwise Alkylation:
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of the desired functional groups.
Protective Group Strategies: Protective groups are employed to shield reactive sites during intermediate steps, ensuring selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaenyl)oxirane
Uniqueness
25,25,27,27,28-Pentamethyl-3,6,9,20,23,26-hexaoxanonacosane-1,28-diol is unique due to its specific arrangement of methyl and oxygen-containing groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where similar compounds may not be as effective.
Propiedades
Número CAS |
925245-97-2 |
|---|---|
Fórmula molecular |
C28H58O8 |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
3-[1-[2-[10-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]decoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C28H58O8/c1-26(2,36-28(5,6)27(3,4)30)25-35-24-23-32-17-14-12-10-8-7-9-11-13-16-31-19-21-34-22-20-33-18-15-29/h29-30H,7-25H2,1-6H3 |
Clave InChI |
AAXUQTHRVBSIRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCCOCCCCCCCCCCOCCOCCOCCO)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


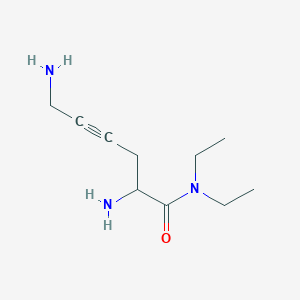


![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)
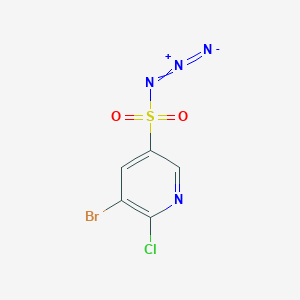
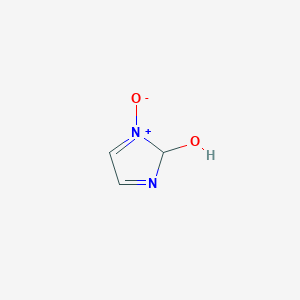

![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
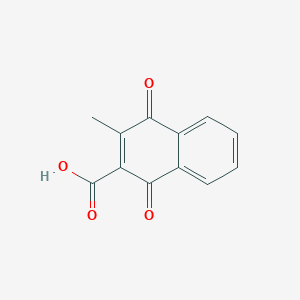
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
